Pyrrol-1-ylmethyl formate
Description
Sodium formate is the sodium salt of formic acid, with a molecular weight of 68.01 g/mol (CAS: 141-53-7, EINECS: 205-488-0). It is a white crystalline solid used in industrial applications such as de-icing agents, leather tanning, and as a precursor to formic acid. Key specifications include:
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
pyrrol-1-ylmethyl formate |
InChI |
InChI=1S/C6H7NO2/c8-6-9-5-7-3-1-2-4-7/h1-4,6H,5H2 |
InChI Key |
LMIAFQBTOIKLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)COC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyrroles, including pyrrol-1-ylmethyl formate, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
Pyrrol-1-ylmethyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the formylation of pyrroles can be achieved under Vilsmeier-Haack conditions using trifluoroacetic acid as a catalyst . Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrroles and N-acylpyrroles .
Scientific Research Applications
Pyrrol-1-ylmethyl formate has several scientific research applications. In medicinal chemistry, pyrrole derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiprotozoal properties . Pyrrole-based compounds are also used in the development of new drugs and therapeutic agents. In organic synthesis, pyrroles serve as valuable building blocks for the construction of more complex molecules . Additionally, pyrrole derivatives are used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrrol-1-ylmethyl formate involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some pyrrole-based compounds inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The specific molecular targets and pathways involved depend on the structure of the pyrrole derivative and its intended application.
Comparison with Similar Compounds
Table 1: Sodium Formate Specifications
| Property | Grade 1 | Grade 2 |
|---|---|---|
| Purity | ≥99.0% | ≥98.0% |
| Chloride (Cl⁻) | ≤0.001% | ≤0.005% |
| Sulfate (SO₄²⁻) | ≤0.002% | ≤0.002% |
| Iron (Fe) | ≤0.0005% | ≤0.005% |
| Heavy Metals (as Pb) | ≤0.0005% | ≤0.005% |
Comparison with Similar Compounds
No data on Pyrrol-1-ylmethyl formate or structurally analogous esters (e.g., methyl formate, ethyl formate) is available in the provided evidence. Sodium formate differs fundamentally from ester-based formates due to its ionic nature, solubility profile, and industrial applications. For example:
- Sodium Formate : Ionic compound, water-soluble, used in de-icing and chemical synthesis.
- Methyl Formate (HCOOCH₃): Neutral ester, volatile, used as a solvent or refrigerant.
Without data on this compound, a meaningful comparison cannot be extended.
Limitations of the Evidence
To fulfill the query, additional authoritative sources (e.g., PubChem, Reaxys, or peer-reviewed journals) must be consulted to analyze:
- Structural analogs (e.g., pyrrole-derived esters).
- Reactivity, stability, and applications.
- Spectroscopic or chromatographic data.
Q & A
Q. What are the established synthetic routes for Pyrrol-1-ylmethyl formate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or esterification reactions. For reproducibility, document reaction conditions (solvent, temperature, catalyst) and characterize intermediates using H/C NMR and FT-IR spectroscopy. Optimize efficiency via Design of Experiments (DoE) to test variables like molar ratios or reaction time. Ensure purity validation through HPLC or GC-MS, referencing established protocols for analogous esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Prioritize H NMR (e.g., pyrrole ring protons at δ 6.5–7.0 ppm and formate ester carbonyl at δ 8.1–8.3 ppm) and FT-IR (C=O stretch ~1720 cm). Use mass spectrometry (HRMS) for molecular ion confirmation. For structural ambiguity, employ 2D NMR (COSY, HSQC) or X-ray crystallography. Cross-reference spectral databases (e.g., NIST Chemistry WebBook) to validate assignments .
Advanced Research Questions
Q. How should researchers design kinetic studies to elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Adopt model-based optimal experimental design (OED) to minimize parameter uncertainty. Use continuous data collection (e.g., UV-Vis for NADH/NAD in enzymatic assays) under steady-state conditions. Apply Michaelis-Menten kinetics or density functional theory (DFT) for mechanistic insights. Validate models via sensitivity analysis and parameter identifiability tests. For non-enzymatic systems, employ stopped-flow techniques to capture transient intermediates .
Q. What computational strategies are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Use DFT with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Solvent effects can be modeled via PCM or COSMO. Validate computational results against experimental UV-Vis and cyclic voltammetry data. For reaction pathway analysis, employ transition state theory (TS) with intrinsic reaction coordinate (IRC) calculations .
Q. How can contradictory data in this compound studies be systematically analyzed and resolved?
- Methodological Answer : Conduct a meta-analysis of literature data to identify outliers or methodological discrepancies. Replicate conflicting experiments under controlled conditions (e.g., standardized purity criteria, inert atmosphere). Use statistical tools (e.g., ANOVA, Bayesian inference) to assess variability sources. Cross-validate findings with complementary techniques (e.g., replacing GC-MS with H NMR quantification) and consult mechanistic models to reconcile contradictions .
Data Presentation and Reproducibility Guidelines
- Experimental Replication : Cite prior methods but include critical details (e.g., catalyst loading, degassing steps) to ensure reproducibility .
- Contradictory Results : Discuss anomalies in the context of experimental limitations (e.g., side reactions, instrumentation sensitivity) and propose follow-up studies .
- Ethical Reporting : Disclose all synthetic byproducts and characterization raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
